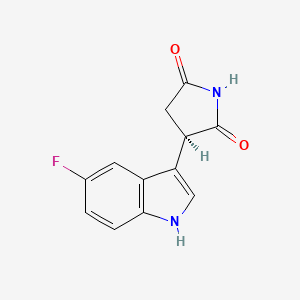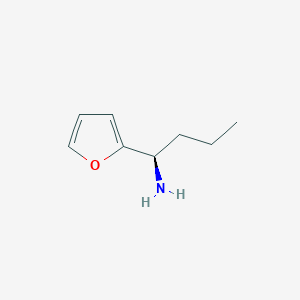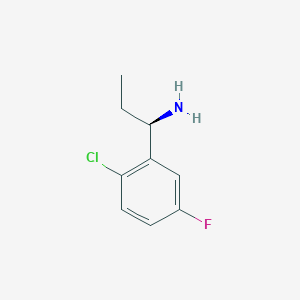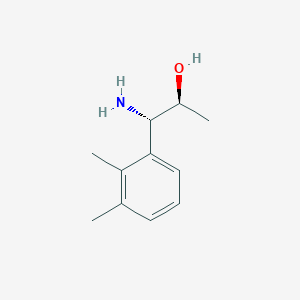
(R)-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of the fluorine atom in the indole ring can significantly alter the compound’s chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and a suitable pyrrolidine derivative.
Formation of the Indole Ring: The indole ring is formed through a series of reactions, including cyclization and functional group transformations.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the indole ring using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Pyrrolidine-2,5-dione Moiety: The pyrrolidine-2,5-dione moiety is formed through cyclization reactions involving the appropriate precursors.
Industrial Production Methods
Industrial production methods for ®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学研究应用
®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to its target proteins, leading to increased biological activity. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and modulating their signaling pathways.
Altering Gene Expression: Affecting the expression of specific genes involved in disease processes.
相似化合物的比较
Similar Compounds
®-3-(5-Chloro-1H-indol-3-YL)pyrrolidine-2,5-dione: Similar structure with a chlorine atom instead of fluorine.
®-3-(5-Bromo-1H-indol-3-YL)pyrrolidine-2,5-dione: Similar structure with a bromine atom instead of fluorine.
®-3-(5-Methyl-1H-indol-3-YL)pyrrolidine-2,5-dione: Similar structure with a methyl group instead of fluorine.
Uniqueness
The uniqueness of ®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione lies in the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to other similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for scientific research and drug development.
属性
分子式 |
C12H9FN2O2 |
|---|---|
分子量 |
232.21 g/mol |
IUPAC 名称 |
(3R)-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17)/t8-/m1/s1 |
InChI 键 |
MXKLDYKORJEOPR-MRVPVSSYSA-N |
手性 SMILES |
C1[C@@H](C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F |
规范 SMILES |
C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)

![6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13053165.png)









